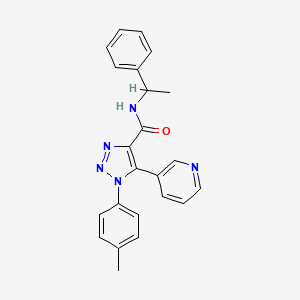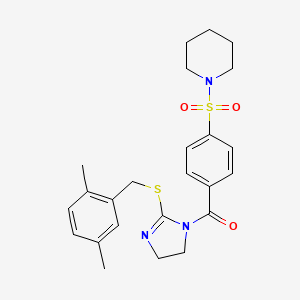
N-(2,3-dimethylcyclohexyl)-4-methylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylcyclohexyl)-4-methylpyridin-2-amine is a compound characterized by its unique chemical structure, which includes a cyclohexane ring substituted with two methyl groups, a pyridine ring, and an amine group. This compound is generally a colorless to light yellow solid or powder and is soluble in many organic solvents such as alcohols, ethers, and hydrocarbons . It has significant applications in the fields of medicine and scientific research, primarily used in the synthesis of various drugs and organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylcyclohexyl)-4-methylpyridin-2-amine typically involves multiple steps, including cyclization, substitution, and amination reactions. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of this compound often employs parallel solid-phase synthesis and photocatalytic synthesis due to their efficiency and scalability . These methods allow for the production of large quantities of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylcyclohexyl)-4-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents.
Reduction: Acts as a reducing agent.
Substitution: Participates in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, acids, and bases. For example, it reacts violently with strong oxidizing agents and acids, and it can form N-chloroamines when reacting with hypochlorites .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted amines .
Scientific Research Applications
N-(2,3-dimethylcyclohexyl)-4-methylpyridin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2,3-dimethylcyclohexyl)-4-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. It acts as a base and a reducing agent, participating in various redox reactions . The compound’s effects are mediated through its ability to donate electrons and form new chemical bonds, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethylcyclohexyl)-N-methylpiperidin-4-amine: Shares a similar cyclohexane and amine structure but differs in the presence of a piperidine ring.
N-(2,3-dimethylcyclohexyl)-4-methoxy-2-nitroaniline: Contains a methoxy and nitro group instead of a pyridine ring.
N-(2,3-dimethylcyclohexyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide: Features an oxazole ring and carboxamide group.
Uniqueness
N-(2,3-dimethylcyclohexyl)-4-methylpyridin-2-amine is unique due to its specific combination of a cyclohexane ring with two methyl groups, a pyridine ring, and an amine group. This structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
N-(2,3-dimethylcyclohexyl)-4-methylpyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-10-7-8-15-14(9-10)16-13-6-4-5-11(2)12(13)3/h7-9,11-13H,4-6H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWLGEIJLOOIKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC2=NC=CC(=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2394785.png)

![1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2394787.png)
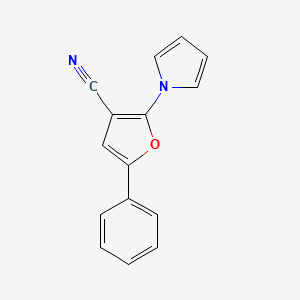


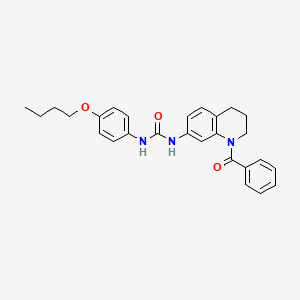
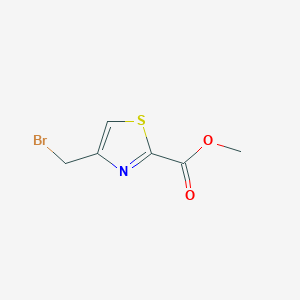
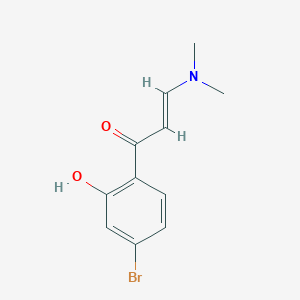
![Methyl ((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)carbamate](/img/structure/B2394800.png)
